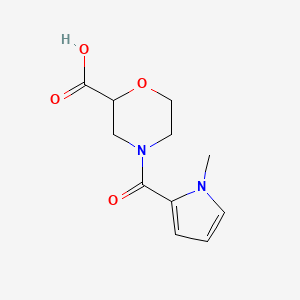
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a heterocyclic compound that features both a pyrrole and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves the condensation of pyrrole derivatives with morpholine carboxylic acid. One common method involves the use of carboxylic acids and amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole or morpholine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole or morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with similar chemical properties.
Methyl 2-pyrrolecarboxylate: Another pyrrole derivative used in similar applications.
1H-Pyrrole-2-carboxylic acid, 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-: A more complex pyrrole derivative with additional functional groups.
Uniqueness
4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of both pyrrole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-(1-methylpyrrole-2-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-12-4-2-3-8(12)10(14)13-5-6-17-9(7-13)11(15)16/h2-4,9H,5-7H2,1H3,(H,15,16) |
Clave InChI |
AGWYUYXTPXFLPC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(=O)N2CCOC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


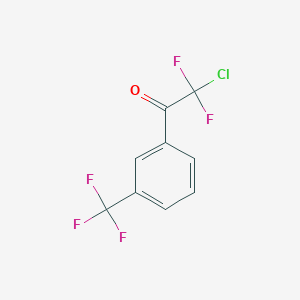
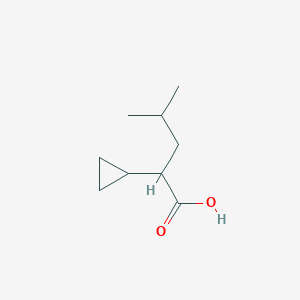

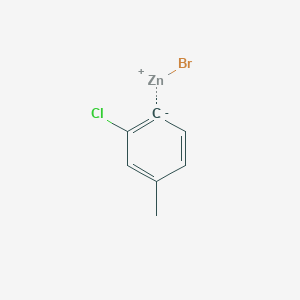
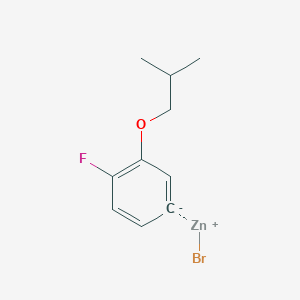
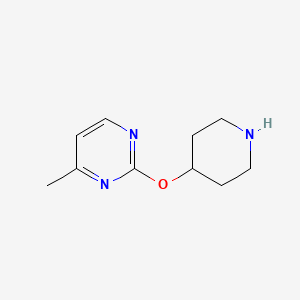

![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
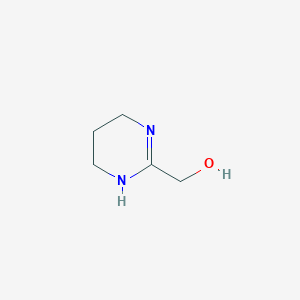
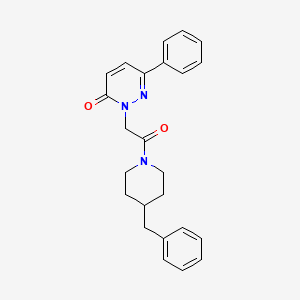
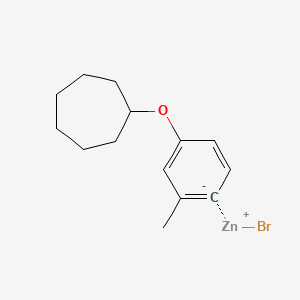
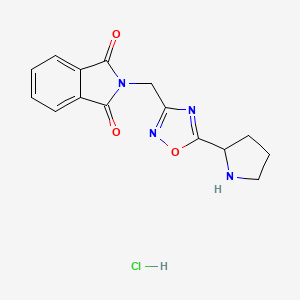
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

